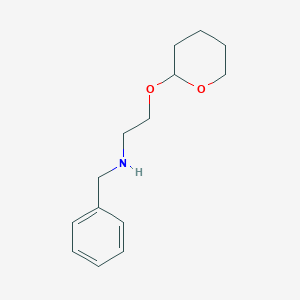

2-(Benzylaminoethoxy)tetrahydropyran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

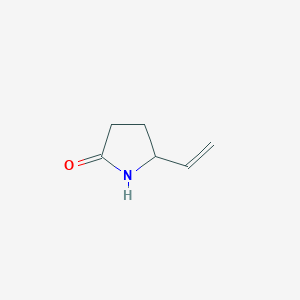

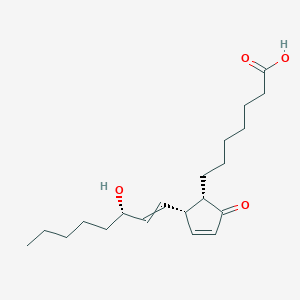

2-(Benzylaminoethoxy)tetrahydropyran is a chemical compound with the molecular formula C14H21NO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2-(Benzylaminoethoxy)tetrahydropyran can be achieved from 3,4-Dihydro-2H-pyran and N-Benzylethanolamine .Molecular Structure Analysis

The molecular structure of 2-(Benzylaminoethoxy)tetrahydropyran consists of a tetrahydropyran ring with a benzylaminoethoxy group attached .Chemical Reactions Analysis

Tetrahydropyrans are commonly used as protecting groups in organic synthesis . They are derived from the reaction of alcohols and 3,4-dihydropyran . More detailed information about the chemical reactions involving 2-(Benzylaminoethoxy)tetrahydropyran can be found in the relevant scientific literature .Applications De Recherche Scientifique

Synthesis and Biological Activity of Derivatives : A study by Szüčová et al. (2009) synthesized and characterized 33 derivatives of 6-benzylamino-9-tetrahydropyran-2-ylpurine and 9-tetrahydrofuran-2-ylpurine. These compounds were tested for cytokinin activity in plant micropropagation, and two derivatives were selected for studying their perception by cytokinin receptors. The study also assessed the cytotoxicity of these compounds against human cell lines and their pH stability in water solutions (Szüčová et al., 2009).

Chemoenzymatic Synthesis for Nucleic Acid Chemistry : Rodríguez-Pérez et al. (2010) developed a synthetic strategy for preparing tetrahydropyranyl, 4-methoxy-tetrahydropyranyl, and tetrahydrofuranyl ethers of 2'-deoxynucleosides. These are useful as building blocks in nucleic acid chemistry. The study highlights an enzymatic benzoylation technique for protecting the 5'-hydroxy group of nucleosides (Rodríguez-Pérez et al., 2010).

Novel Tetrahydrofuranylation and Tetrahydropyranylation of Alcohols : Choi et al. (1995) described the preparation of tetra-n-butylammonium peroxydisulfate, a useful source of the tetra-n-butylammonium sulfate radical. This compound was used to react with alcohols containing functional groups to yield 2-tetrahydrofuranyl- or 2-tetrahydropyranyl-ether under nearly neutral conditions (Choi et al., 1995).

Prins Cyclization for Synthesis of Tetrahydropyrans : Štekrová et al. (2015) investigated the synthesis of compounds with a tetrahydropyran framework using Prins cyclization. They employed different zeolites and mesoporous materials as catalysts, achieving high conversion and selectivity towards products with tetrahydropyran structure (Štekrová et al., 2015).

Catalytic Reaction Development Inspired by Pyranone Natural Products : McDonald and Scheidt (2015) explored new methods for synthesizing highly functionalized, chiral pyran molecules inspired by natural products containing tetrahydropyrans. They developed a Lewis acid-mediated Prins reaction for this purpose (McDonald & Scheidt, 2015).

Synthesis of Monoterpenoid Dioxinols with Analgesic Activity : Štekrová et al. (2017) synthesized benzodioxinols, which show promising analgesic activity. They used a two-step approach involving Prins cyclization followed by ring-rearrangement to synthesize these compounds (Štekrová et al., 2017).

Propriétés

IUPAC Name |

N-benzyl-2-(oxan-2-yloxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-6-13(7-3-1)12-15-9-11-17-14-8-4-5-10-16-14/h1-3,6-7,14-15H,4-5,8-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUJCVDCOIEXHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylaminoethoxy)tetrahydropyran | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)

![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)